2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfinyl}acetic acid
Overview
Description
2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfinyl}acetic acid is an organic compound characterized by the presence of a sulfinyl group attached to an acetic acid moiety, with a 2,4-difluoroanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfinyl}acetic acid typically involves the following steps:
Formation of the 2,4-difluoroanilino intermediate: This step involves the reaction of 2,4-difluoroaniline with an appropriate reagent to introduce the desired functional groups.
Attachment of the oxoethyl group: The intermediate is then reacted with an oxoethylating agent under controlled conditions to form the 2-(2,4-difluoroanilino)-2-oxoethyl intermediate.
Introduction of the sulfinyl group: The final step involves the reaction of the intermediate with a sulfinylating agent to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfinyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents.
Substitution: The difluoroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfonyl}acetic acid.
Reduction: Formation of 2-{[2-(2,4-Difluoroanilino)-2-hydroxyethyl]sulfinyl}acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfinyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfinyl}acetic acid involves its interaction with specific molecular targets. The difluoroanilino group can interact with enzymes or receptors, modulating their activity. The sulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfonyl}acetic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-{[2-(2,4-Difluoroanilino)-2-hydroxyethyl]sulfinyl}acetic acid: Similar structure but with a hydroxyl group instead of an oxo group.
Uniqueness
2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfinyl}acetic acid is unique due to the presence of both the difluoroanilino and sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfinylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4S/c11-6-1-2-8(7(12)3-6)13-9(14)4-18(17)5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUGLYUCQHZSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CS(=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167438 | |
Record name | 2-[[2-[(2,4-Difluorophenyl)amino]-2-oxoethyl]sulfinyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301167438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338793-83-2 | |
Record name | 2-[[2-[(2,4-Difluorophenyl)amino]-2-oxoethyl]sulfinyl]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338793-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-[(2,4-Difluorophenyl)amino]-2-oxoethyl]sulfinyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301167438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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